molecular formula C20H19F3N2O4S B10970235 4-Oxo-4-[(3-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]butanoic acid

4-Oxo-4-[(3-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]butanoic acid

Cat. No.: B10970235
M. Wt: 440.4 g/mol
InChI Key: WKDAVCMUMOKQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an anilino carbonyl group, and a tetrahydrobenzothiophene moiety

Preparation Methods

The synthesis of 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID involves multiple steps, including the formation of intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a carbonyl compound to form an intermediate, which is then reacted with a tetrahydrobenzothiophene derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the anilino carbonyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C20H19F3N2O4S

Molecular Weight

440.4 g/mol

IUPAC Name

4-oxo-4-[[3-[[3-(trifluoromethyl)phenyl]carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid

InChI

InChI=1S/C20H19F3N2O4S/c21-20(22,23)11-4-3-5-12(10-11)24-18(29)17-13-6-1-2-7-14(13)30-19(17)25-15(26)8-9-16(27)28/h3-5,10H,1-2,6-9H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

WKDAVCMUMOKQOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.